molecular formula C13H15N3O4S B7078009 3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one

3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one

Cat. No.: B7078009
M. Wt: 309.34 g/mol
InChI Key: BPUZZOZDDGCNOW-UHFFFAOYSA-N
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Description

3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one is a synthetic organic compound that features a complex structure combining a pyrimidinone core with a furan ring and a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one typically involves multiple steps:

  • Formation of the Pyrrolidine Sulfonyl Intermediate

      Starting Materials: Pyrrolidine and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the pyrrolidin-1-ylsulfonyl chloride intermediate.

  • Synthesis of the Furan Derivative

      Starting Materials: Furan-2-carbaldehyde and the pyrrolidin-1-ylsulfonyl chloride intermediate.

      Reaction Conditions: The furan derivative is synthesized through a condensation reaction in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene under reflux conditions.

  • Formation of the Final Compound

      Starting Materials: The furan derivative and 4-hydroxypyrimidine.

      Reaction Conditions: The final compound is synthesized through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions are typically used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly as an anticancer or antiviral agent.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in nucleotide synthesis, potentially inhibiting their activity.

    Pathways Involved: It may interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

    3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

    Structural Features: The combination of a pyrimidinone core with a furan ring and a pyrrolidine sulfonyl group is unique, providing distinct chemical properties.

    Biological Activity: The specific arrangement of functional groups contributes to its unique biological activity, particularly its potential as an enzyme inhibitor.

This detailed overview provides a comprehensive understanding of 3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-12-5-6-14-10-15(12)9-11-3-4-13(20-11)21(18,19)16-7-1-2-8-16/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUZZOZDDGCNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CN3C=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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